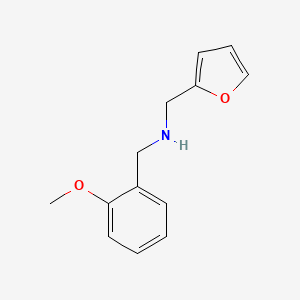

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNQLAHUYDYUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225236-02-2 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225236-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of the novel secondary amine, Furan-2-ylmethyl-(2-methoxy-benzyl)-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is achieved through a direct reductive amination pathway, a robust and widely utilized method in organic synthesis. This guide will elaborate on the strategic selection of this pathway, the underlying reaction mechanism, a detailed experimental protocol, and methods for the purification and characterization of the target molecule. All procedural steps are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.

Introduction and Strategic Rationale

The synthesis of novel amine derivatives is a cornerstone of modern drug discovery. The furan moiety is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities. Similarly, the methoxy-benzyl group can confer desirable pharmacokinetic properties. The target molecule, this compound, combines these two pharmacophores, making it a compound of interest for further investigation.

The chosen synthetic strategy is a direct one-pot reductive amination. This approach is favored for its operational simplicity, high atom economy, and the general availability of the starting materials: furfurylamine and 2-methoxybenzaldehyde. This method avoids the isolation of the intermediate imine, which can be unstable, thereby streamlining the process and often leading to higher overall yields.

Reaction Mechanism and Pathway Visualization

The synthesis proceeds via a two-step, one-pot process: the formation of an imine intermediate followed by its in-situ reduction.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (furfurylamine) on the electrophilic carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). This is followed by a proton transfer and subsequent dehydration to yield the corresponding N-(2-methoxybenzylidene)furan-2-ylmethanamine (a Schiff base or imine). This step is typically acid-catalyzed to facilitate the dehydration.

-

Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to a single bond, yielding the desired secondary amine. Sodium borohydride is chosen for its selectivity, as it will not reduce the aldehyde in the presence of the more reactive imine, and for its operational safety and ease of handling compared to other hydride reagents.

Below is a visualization of the synthetic workflow.

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Furfurylamine | C₅H₇NO | 97.12 | 1.0 g (10.3 mmol) | ≥99% |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.4 g (10.3 mmol) | ≥98% |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.47 g (12.4 mmol) | ≥98% |

| Methanol | CH₃OH | 32.04 | 50 mL | Anhydrous |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add furfurylamine (1.0 g, 10.3 mmol) and 2-methoxybenzaldehyde (1.4 g, 10.3 mmol).

-

Solvent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the mixture at room temperature. The solution should be clear to pale yellow.

-

Imine Formation: Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: After 1 hour, cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.47 g, 12.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Work-up and Extraction:

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.2-7.4 (m, 4H, aromatic), ~6.3 (m, 2H, furan), ~6.1 (m, 1H, furan), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 2H, N-CH₂-Ar), ~3.6 (s, 2H, N-CH₂-furan).

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~157 (Ar-C-O), ~153 (Furan C=C-O), ~142 (Furan C=C), ~128-130 (Ar-C), ~120 (Ar-C), ~110 (Furan C-H), ~107 (Furan C-H), ~55 (OCH₃), ~50 (N-CH₂), ~45 (N-CH₂).

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 218.12.

Safety and Handling Precautions

-

Furfurylamine: Corrosive and toxic. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through a direct reductive amination protocol. This method is efficient, scalable, and utilizes readily available starting materials. The detailed procedure and characterization data provided in this guide offer a solid foundation for the successful synthesis and future investigation of this and structurally related compounds.

References

-

Reductive Amination in Organic Synthesis: For a general overview of reductive amination reactions, their mechanisms, and applic

- Source: Organic Chemistry Portal

-

URL: [Link]

- Safety Data for Sodium Borohydride: Provides comprehensive safety and handling information for sodium borohydride. Source: Sigma-Aldrich

- General Laboratory Techniques: For detailed information on standard laboratory procedures such as extraction, drying, and chrom

A Technical Guide to the Synthesis, Properties, and Potential Applications of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

Abstract: Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is a secondary amine incorporating both a bioactive furan moiety and a 2-methoxybenzyl group, structural motifs of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It outlines core physicochemical properties, details a robust, field-proven protocol for its synthesis via reductive amination, proposes a framework for its analytical characterization, and discusses its potential reactivity and applications.

Introduction and Strategic Context

The convergence of furan and benzylamine pharmacophores within a single molecular entity presents compelling opportunities for drug discovery. The furan ring is a versatile heterocycle found in numerous natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions. The 2-methoxybenzyl group, a common structural element in psychoactive compounds and other therapeutics, can influence receptor binding affinity and selectivity.[1] The secondary amine linkage provides a key hydrogen bond donor/acceptor site and a point for further chemical modification.

This compound (CAS Number: 225236-02-2) is classified as a bioactive small molecule, suggesting its potential utility in probing biological systems.[2] This guide serves as a foundational resource for its synthesis, characterization, and strategic deployment in research settings.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | [2] |

| Molecular Weight | 217.27 g/mol | [2] |

| CAS Number | 225236-02-2 | [2] |

| Appearance | (Predicted) Pale yellow oil or low-melting solid | Inferred from analogs[3] |

| Boiling Point | (Predicted) >300 °C | Inferred from analogs[3] |

| Solubility | (Predicted) Insoluble in water; soluble in organic solvents like ethanol, methanol, chloroform. | Inferred from analogs[3][4] |

| pKa (Conjugate Acid) | (Predicted) ~7-8 | Inferred from similar benzylamines[5] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable route to synthesize this compound is through the reductive amination of furfural (a biomass-derived aldehyde) with 2-methoxybenzylamine.[6][7] This one-pot reaction proceeds via two key steps: the formation of an intermediate imine (Schiff base), followed by its immediate reduction to the target secondary amine.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine (2-methoxybenzylamine) on the electrophilic carbonyl carbon of furfural. This is followed by dehydration to form a C=N double bond (the imine). A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, then selectively reduces the imine to the final amine product.[8]

Caption: Reductive amination workflow for synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where successful synthesis can be readily confirmed by the characterization methods outlined in Section 4.

Materials:

-

Furfural (freshly distilled)

-

2-Methoxybenzylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask, magnetic stirrer, dropping funnel

Methodology:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 1 equivalent of freshly distilled furfural in anhydrous methanol (approx. 5 mL per gram of furfural).

-

Amine Addition: Add 1.05 equivalents of 2-methoxybenzylamine to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Causality: Slow addition of NaBH₄ is crucial to control the exothermic reaction and prevent side reactions. The methanolic solvent is protic, which facilitates the hydride reduction of the imine.

-

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between dichloromethane (DCM) and saturated NaHCO₃ solution.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Trustworthiness: The aqueous washes remove unreacted reagents and inorganic salts, ensuring the purity of the crude product.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization Framework

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the furan and benzyl rings, a singlet for the methoxy (-OCH₃) group protons (typically ~3.8 ppm), and singlets or doublets for the two methylene (-CH₂-) groups connecting the rings to the amine nitrogen. The NH proton may appear as a broad singlet.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the two methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 218.27.[2][9] Characteristic fragmentation patterns would likely involve the cleavage of the benzyl or furfuryl groups, leading to fragment ions such as the 2-methoxybenzyl cation (m/z 121) and the furfurylmethyl cation (m/z 81).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

-

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be just below 3000 cm⁻¹.

-

C-O Stretch: A strong band around 1240-1260 cm⁻¹ (asymmetric) and ~1020-1040 cm⁻¹ (symmetric) is indicative of the aryl ether (methoxy group).[11]

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Sources

- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. forendex.southernforensic.org [forendex.southernforensic.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a bioisostere for phenyl rings. Its incorporation into molecular frameworks can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing therapeutic efficacy. This guide focuses on a specific furan-containing secondary amine, N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine, providing a comprehensive overview of its chemical identity, synthesis, and the scientific rationale behind its potential applications in drug discovery.

Chemical Identity and Nomenclature

The compound, commonly referred to as Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Table 1: Chemical Identifiers

| Property | Value |

| Common Name | This compound |

| IUPAC Name | N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Chemical Structure |

The IUPAC name is derived by identifying the longest carbon chain containing the primary functional group, in this case, the amine. The substituents on the nitrogen atom are then named accordingly. This systematic naming is crucial for unambiguous communication in the scientific community.

Synthesis via Reductive Amination: A Mechanistic Perspective

The primary and most efficient method for the synthesis of N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine is through reductive amination. This widely utilized reaction in organic chemistry involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

The synthesis of the title compound is achieved through the reductive amination of furfural with 2-methoxybenzylamine. This process can be catalyzed by various heterogeneous or homogeneous catalysts.

Experimental Protocol: Reductive Amination

Materials:

-

Furfural

-

2-methoxybenzylamine

-

Methanol (or other suitable solvent)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Hydrogen gas with a catalyst)

-

Catalyst (if using catalytic hydrogenation, e.g., Palladium on carbon (Pd/C), Raney Nickel)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve furfural (1.0 equivalent) in methanol.

-

Add 2-methoxybenzylamine (1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture containing the imine in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, controlling the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of a suitable catalyst (e.g., 5-10 mol% Pd/C). Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature or with gentle heating.

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction carefully. If using NaBH₄, slowly add water or a dilute acid to decompose the excess reagent. If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine.

-

Causality Behind Experimental Choices

-

Solvent: Methanol is a common choice as it readily dissolves both the reactants and the sodium borohydride.

-

Stoichiometry: A slight excess of the amine can be used to drive the imine formation to completion.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for imines. Catalytic hydrogenation is a cleaner alternative, avoiding the generation of borate salts.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic Characterization

The structural elucidation of the synthesized N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine is confirmed through various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the furan ring protons, the aromatic protons of the methoxybenzyl group, the methoxy group singlet, and the two methylene groups adjacent to the nitrogen. |

| ¹³C NMR | Resonances for the carbon atoms of the furan and methoxybenzyl rings, the methoxy carbon, and the two methylene carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (furan and methoxy group). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.26 g/mol ) and characteristic fragmentation patterns. |

The Significance of the Furan Moiety in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous clinically used drugs. Its inclusion can confer a range of desirable properties:

-

Bioisosterism: The furan ring can act as a bioisostere for a phenyl group, offering similar steric and electronic properties while potentially improving metabolic stability and bioavailability.

-

Diverse Biological Activities: Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1]

-

Modulation of Pharmacokinetics: The oxygen atom in the furan ring can participate in hydrogen bonding, influencing solubility and interactions with biological targets.

The combination of the furan moiety with a substituted benzylamine, as in the title compound, creates a molecule with potential for diverse biological interactions. The 2-methoxy substitution on the benzyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its binding affinity to various receptors and enzymes.

Potential Applications and Future Directions

While specific biological data for N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine is not extensively reported in publicly available literature, its structural motifs suggest potential for investigation in several therapeutic areas. The furan nucleus is a component of many compounds with cardiovascular, anti-inflammatory, and antimicrobial activities.[1] The N-benzylamine substructure is also prevalent in centrally acting agents.

Future research on this molecule could involve:

-

Screening for Biological Activity: Evaluating the compound against a panel of biological targets, including enzymes and receptors relevant to various diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substituents on the furan and benzyl rings to understand the structural requirements for activity.

-

Computational Modeling: Using molecular docking and other computational tools to predict potential biological targets and guide further experimental work.

Conclusion

N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine is a molecule of significant interest due to the established pharmacological importance of its constituent furan and N-benzylamine moieties. Its synthesis via reductive amination is a robust and well-understood process. While further investigation is required to fully elucidate its specific biological profile, the structural features of this compound make it a promising candidate for further exploration in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel therapeutic agents.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine is a secondary amine incorporating two key pharmacophores: the furan ring and a substituted benzyl group. The furan moiety is a five-membered aromatic heterocycle that is a common structural motif in a vast array of natural products and synthetic compounds with significant biological activities. These activities span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the benzylamine scaffold is prevalent in numerous biologically active molecules and approved pharmaceuticals. The strategic combination of these two fragments in this compound suggests a potential for novel pharmacological activities, making it a compound of interest for further investigation in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | N/A |

| Molecular Weight | 217.27 g/mol | N/A |

| CAS Number | 225236-02-2 | N/A |

| Appearance | Expected to be an oil or low-melting solid | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | N/A |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the reductive amination of furfural with 2-methoxybenzylamine. This widely utilized reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Reaction Scheme

Caption: General scheme for the synthesis of this compound via reductive amination.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Furfural (99%)

-

2-Methoxybenzylamine (98%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

-

Dichloromethane (DCM), anhydrous

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq) and 2-methoxybenzylamine (1.0 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M with respect to furfural.

-

Add glacial acetic acid (0.1 eq) to catalyze the imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once the imine formation is complete (as indicated by TLC), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential effervescence.

-

Continue stirring the reaction at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC until the imine spot has been completely consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is chosen for its mildness and selectivity. It is particularly effective for the reduction of imines in the presence of aldehydes, thus allowing for a one-pot procedure. Its slower reaction rate compared to other hydrides like sodium borohydride minimizes the undesired reduction of the starting aldehyde.

-

Glacial Acetic Acid: The acid acts as a catalyst for the formation of the iminium ion from the imine, which is the species that is actually reduced by the hydride. A catalytic amount is sufficient to promote the reaction without causing significant side reactions.

-

Anhydrous Dichloromethane (DCM): DCM is a good solvent for both the reactants and the reducing agent. Its anhydrous nature is crucial as the presence of water can hydrolyze the imine intermediate and decompose the hydride reagent.

Spectroscopic Characterization

Due to the absence of published spectra for this compound, the following are predicted interpretations based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Benzyl Ring): Expect a series of multiplets in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the substituted benzene ring.

-

Furan Protons: Three distinct signals are expected for the furan ring protons. The proton at C5 will likely appear as a doublet of doublets around δ 7.4 ppm. The protons at C3 and C4 should appear as a multiplet around δ 6.2-6.4 ppm.

-

Methylene Protons (-CH₂-N-CH₂-): Two singlets (or AB quartets if diastereotopic) are expected for the two methylene groups. The benzylic protons (-N-CH₂-Ar) would likely resonate around δ 3.7-3.9 ppm, while the furfuryl protons (-N-CH₂-Furan) would be in a similar region, possibly slightly downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm.

-

Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which can vary depending on the concentration and solvent, typically in the range of δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (Benzyl Ring): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield (around δ 157 ppm), and the other signals will be in the typical range for substituted benzene rings.

-

Furan Carbons: Four signals are expected. The carbon at C2 (attached to the methylene group) and C5 will be the most downfield (around δ 150-155 ppm and δ 142 ppm, respectively). The carbons at C3 and C4 will be more upfield (around δ 107-111 ppm).

-

Methylene Carbons (-CH₂-N-CH₂-): Two signals are expected in the range of δ 45-55 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm is anticipated.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Multiple sharp bands are expected just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands corresponding to the methylene C-H stretches will appear in the 2850-2960 cm⁻¹ region.

-

C=C Aromatic Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan and Methoxy): Strong, characteristic bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹. The furan C-O-C stretch is often observed around 1015 cm⁻¹. The aryl ether C-O stretch will likely appear around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

C-N Stretch: A medium intensity band is expected in the 1020-1250 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its structural motifs are present in numerous compounds with established pharmacological profiles. This allows for informed speculation on its potential therapeutic applications.

The furan ring is a versatile scaffold known for a wide range of biological activities, including:

-

Antimicrobial Activity: Many furan-containing compounds exhibit potent antibacterial and antifungal properties.

-

Anti-inflammatory Effects: The furan nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Properties: Certain furan derivatives have shown cytotoxicity against various cancer cell lines.

The substituted benzylamine moiety is also a key feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. The 2-methoxy substitution on the benzyl ring can influence the molecule's conformation and its interaction with biological targets.

Given these characteristics, this compound could be a valuable lead compound for the development of novel therapeutic agents in areas such as infectious diseases, inflammation, and oncology. Further screening and biological evaluation are warranted to elucidate its specific pharmacological profile.

Conclusion

This compound is a synthetically accessible molecule that combines two important pharmacophores. This guide provides a comprehensive overview of its properties and a detailed, reliable protocol for its synthesis via reductive amination. The predicted spectroscopic data offer a solid foundation for its characterization. The potential for diverse biological activities makes this compound a compelling target for further investigation in the field of medicinal chemistry and drug development.

References

- Due to the specific nature of this compound, direct literature citations for its synthesis and biological activity are not available.

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Furan-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings have established it as a "privileged scaffold" in modern drug design.[1][2] Furan derivatives are prevalent in numerous natural products demonstrating potent biological activities and form the core of several FDA-approved drugs, underscoring their therapeutic significance.[1] This guide provides a comprehensive technical overview of the discovery, synthesis, and diverse pharmacological applications of novel furan derivatives, with a focus on key synthetic methodologies and detailed experimental protocols.

Furan-containing compounds exhibit a vast spectrum of biological activities, making them valuable for treating a wide array of diseases.[1][3][4][5] The ease of modifying the furan ring enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, which can lead to enhanced efficacy and reduced toxicity.[1] This adaptability has led to the development of furan-based compounds with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties, among others.[2][3][4][5][6][7]

The Dual Nature of the Furan Ring: Bioactivity vs. Toxicity

A critical aspect for any drug development professional working with this scaffold is understanding its dual nature. The very chemical properties that make the furan ring a potent pharmacophore can also be the source of significant toxicity. A successful drug design strategy hinges on leveraging the former while mitigating the latter.

The Engine of Bioactivity: Structure-Activity Relationships

The furan ring's contribution to pharmacological activity is multifaceted. It can act as a bioisosteric replacement for a phenyl ring, altering steric and electronic properties to improve metabolic stability, drug-receptor interactions, and overall bioavailability.[2] The oxygen atom in the ring provides both hydrophobic and polar characteristics, which can be crucial for target binding.[2]

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the ring. Key structure-activity relationship (SAR) principles include:

-

Substitutions at the 2- and 5-positions are often critical for activity.[2]

-

Electron-withdrawing groups , such as a nitro group (NO₂), can significantly enhance bioactivity, particularly in antimicrobial and anticancer contexts.[2] This is exemplified by the antibiotic nitrofurantoin.

| Class of Furan Derivative | Primary Biological Activity | Example(s) |

| Nitrofurans | Antibacterial | Nitrofurantoin[2][4] |

| Furanones | Anti-inflammatory | Rofecoxib (withdrawn)[2] |

| Benzofurans | Anticancer, Antimicrobial | BNC105[8] |

| Furanocoumarins | Photosensitizing, Antimicrobial | Psoralen, Angelicin[9] |

| Substituted Furans | Neuroprotective, Anticonvulsant | Various synthetic derivatives[5][6] |

| Miscellaneous | Cardiovascular | Ranolazine, Furosemide[2][4] |

The Root of Toxicity: Metabolic Activation

The primary safety concern with many furan-containing compounds is hepatotoxicity.[2][10] This toxicity is not typically caused by the parent compound but by its metabolic activation in the liver.[10][11] The furan ring can undergo oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive and unstable epoxide or cis-enedial intermediates.[2][10]

These reactive metabolites are potent electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction.[10] They can also deplete cellular stores of glutathione (GSH), a key antioxidant, resulting in oxidative stress, mitochondrial damage, and ultimately, cell death through apoptosis or necrosis.[11][12] Understanding this bioactivation pathway is paramount for designing safer furan-based drugs. Medicinal chemists often seek to modify the furan ring or employ bioisosteres to reduce this metabolic liability.[2]

Key Biological Activities and Mechanisms of Action

The versatility of the furan scaffold has been exploited across multiple therapeutic areas. The following sections detail the mechanisms behind its most significant biological activities.

Antimicrobial Activity

Furan derivatives, particularly nitrofurans, are potent antimicrobial agents.[2][4]

-

Mechanism of Action: The antibacterial action of nitrofurantoin is a classic example of prodrug activation. The nitro group on the furan ring is reduced by bacterial flavoproteins into highly reactive electrophilic intermediates.[2] These intermediates then attack a wide range of targets within the bacterial cell, including ribosomal proteins and DNA, causing widespread damage and leading to cell death.[2] This multi-targeted mechanism is thought to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.

Anticancer Activity

The furan nucleus is a pharmacologically active entity that has received increasing attention for its anticancer potential.[13][14]

-

Mechanism of Action: Furan-containing compounds exert their anticancer effects through multiple mechanisms:

-

Tubulin Polymerization Inhibition: Certain furan derivatives can bind to tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase, preventing mitosis and proliferation in cancer cells.[13]

-

Induction of Apoptosis: Many furan compounds trigger programmed cell death. This can occur via the intrinsic mitochondrial pathway, which is characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[13]

-

Enzyme Inhibition: Some derivatives are designed to inhibit specific enzymes that are crucial for cancer cell survival and growth.[2]

-

Anti-inflammatory and Neuroprotective Activities

Furan derivatives have also shown significant promise in treating inflammatory and neurodegenerative disorders.[6][7]

-

Anti-inflammatory Mechanism: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[2] Additionally, some natural furan derivatives can suppress the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[7]

-

Neuroprotective Mechanism: The neuroprotective potential of furan compounds stems from their antioxidant and anti-inflammatory properties.[6] They can scavenge harmful free radicals, mitigating oxidative stress, which is a key factor in neurodegeneration.[6] By modulating inflammatory pathways in the brain, they can also reduce neuroinflammation, another critical component in the progression of diseases like Alzheimer's and Parkinson's.[6][15]

Experimental Workflows for Evaluating Furan-Containing Compounds

A robust and logical experimental workflow is essential for accurately characterizing the biological activity and toxicological profile of novel furan derivatives. A multi-assay, tiered approach provides the most reliable and translatable data.

In Vitro Cytotoxicity Assessment: A Multi-Assay Approach

Given the known mechanism of furan toxicity, relying on a single cytotoxicity assay is insufficient and can be misleading.[11] For instance, an assay measuring only metabolic activity might show a decrease that could be due to either cell death or a direct effect on mitochondrial respiration. Therefore, a self-validating system using orthogonal assays is crucial.

Experimental Protocol 1: MTT Assay for Cell Viability

This assay measures the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][13]

-

Cell Seeding: Seed cells (e.g., MCF-7 for anticancer screening, HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[13][16]

-

Compound Treatment: Prepare serial dilutions of the furan-containing test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24 or 48 hours).[16]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13][16]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[13][16]

-

Data Acquisition: Measure the absorbance at 570 nm using an ELISA plate reader.[13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Causality and Interpretation: The MTT assay is a robust, cost-effective method for high-throughput screening.[11] However, it is an indirect measure of cell number.[11] A reduction in signal can indicate cell death OR a non-lethal inhibition of mitochondrial function. This is why it must be paired with an orthogonal assay like LDH release, which directly measures cell death via membrane rupture.

Conclusion and Future Directions

Furan-containing compounds represent a remarkably versatile and significant class of molecules in medicinal chemistry. Their broad spectrum of biological activities continues to provide a fertile ground for the development of new therapeutic agents. However, the inherent potential for metabolic activation into toxic intermediates presents a formidable challenge that must be addressed from the earliest stages of drug discovery.[2][10]

The future of furan-based drug development will rely on a deeper understanding of the structure-toxicity relationship. Key future directions include:

-

Designing for Reduced Toxicity: Synthesizing derivatives with substitutions that sterically hinder or electronically disfavor CYP-mediated oxidation of the furan ring.

-

Targeted Delivery: Developing drug delivery systems that concentrate furan-containing therapeutics at the site of action, minimizing systemic exposure and hepatic metabolism.

-

Advanced Screening Paradigms: Employing high-content screening and computational modeling to better predict the metabolic fate and potential toxicity of novel compounds before synthesis.

By integrating rational design with robust, mechanistically-informed experimental evaluation, researchers can continue to unlock the immense therapeutic potential of the furan scaffold while ensuring the development of safer and more effective medicines.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved January 22, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti Int. J. Adv. Biol. Biomed. Res., 12(2), 167-181. Retrieved January 22, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research, 12(22). Retrieved January 22, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 481. Available at: [Link]

-

Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and biological activity of furan derivatives. International Journal of ChemTech Research, 3(2), 775-782. Retrieved January 22, 2026, from [Link]

-

Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 367-376. Available at: [Link]

-

Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Medicinal Chemistry, 20(7), 743-764. Available at: [Link]

-

Saldívar-González, F. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1888. Available at: [Link]

-

Murty, M. S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 8815721. Available at: [Link]

-

Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017). ACS Chemical Neuroscience, 8(7), 1467-1477. Available at: [Link]

-

Synthesis and biological activity studies of furan derivatives. (2009). Medicinal Chemistry Research, 18, 627-635. Retrieved January 22, 2026, from [Link]

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. (2015). Asian Journal of Research in Chemistry, 8(6), 429. Retrieved January 22, 2026, from [Link]

-

Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. (2015). Journal of Agricultural and Food Chemistry, 63(33), 7365-7374. Available at: [Link]

-

El-Obeid, H. A., et al. (1984). Synthesis and Antimicrobial Activity of New Furan Derivatives. Journal of Pharmaceutical Sciences, 73(1), 113-115. Retrieved January 22, 2026, from [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. (2017). Expert Opinion on Drug Discovery, 12(7), 745-758. Available at: [Link]

-

Furanocoumarin. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Difference in Hepatotoxicity of Furan-Containing Components in Cortex Dictamni Correlates the Efficiency of Their Metabolic Activation. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). Toxicology Research, 12(3), 434-443. Available at: [Link]

-

Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (2021). Molecules, 26(11), 3189. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Furanocoumarins: Biomolecules of Therapeutic Interest. (2014). Current Bioactive Compounds, 10(2), 98-118. Retrieved January 22, 2026, from [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. (2022). International Journal of Molecular Sciences, 23(9), 5153. Available at: [Link]

-

Overview of Antimicrobial Properties of Furan. (2022). Journal of Current Pharma Research, 14(3), 25-32. Retrieved January 22, 2026, from [Link]

-

Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. (2024). Frontiers in Pharmacology, 15, 1381333. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology. (2023). Molecules, 28(13), 5082. Available at: [Link]

-

Mechanisms of photosensitization by furocoumarins. (1984). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application. (2023). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 17(4), 347-361. Retrieved January 22, 2026, from [Link]

-

Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). (2009). Toxicologic Pathology, 37(1), 1-11. Retrieved January 22, 2026, from [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2019). In IntechOpen. Retrieved January 22, 2026, from [Link]

-

Medicinal significance of furan derivatives : A Review. (2020). Semantic Scholar. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. scispace.com [scispace.com]

- 6. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 10. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

The Furan Scaffold: A Cornerstone of Modern Pharmacology

A Technical Guide for Drug Discovery Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in the field of medicinal chemistry. Its unique electronic and structural characteristics have made it a fundamental component in a vast array of pharmacologically active compounds, spanning numerous therapeutic areas. This guide provides an in-depth analysis of the furan scaffold's significance, exploring its prevalence in both natural products and synthetic drugs. We will delve into the diverse pharmacological activities associated with furan derivatives, including their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Crucially, this document will also address the inherent challenges in furan-based drug development, particularly metabolic instability and toxicity, while outlining strategic approaches to mitigate these issues. Through a combination of mechanistic insights, structure-activity relationship (SAR) analysis, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to effectively harness the therapeutic potential of the furan scaffold.

Introduction: The Furan Scaffold as a Privileged Structure

Furan is a five-membered aromatic ring containing one oxygen atom, a seemingly simple structure that belies its profound impact on medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals has earned it the designation of a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of novel therapeutics.[3]

The pharmacological versatility of the furan ring stems from several key properties:

-

Electronic Nature: The furan ring is electron-rich, enabling it to participate in various non-covalent interactions with biological macromolecules, such as π–π stacking and hydrogen bonding.[1][4] These interactions are fundamental to the binding of a drug to its target receptor or enzyme.

-

Bioisosterism: Furan often serves as a bioisostere for other aromatic rings, most notably the phenyl group.[1][3] This allows medicinal chemists to fine-tune a drug's steric and electronic properties to enhance its binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profile.[1][5]

-

Structural Rigidity and Planarity: The aromatic nature of the furan ring imparts a degree of rigidity and planarity to the molecules in which it is incorporated. This can help to pre-organize the molecule in a conformation that is favorable for binding to its biological target.

-

Synthetic Tractability: The furan ring can be readily synthesized and functionalized through a variety of well-established chemical reactions, providing access to a wide range of derivatives for SAR studies.[5][6]

The strategic incorporation of the furan nucleus has proven to be a highly successful approach in drug discovery, leading to the development of numerous clinically approved drugs.[5][7]

Diverse Pharmacological Activities of Furan-Containing Compounds

The furan scaffold is a constituent of molecules exhibiting a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where furan-containing compounds have made a notable impact.

Antimicrobial Activity

Perhaps the most well-established therapeutic application of the furan scaffold is in the development of antimicrobial agents. The nitrofuran class of antibiotics, in particular, has been used for decades to treat a variety of bacterial infections.

-

Nitrofurantoin: A classic example is nitrofurantoin, which is widely used for the treatment of urinary tract infections (UTIs).[1] Its mechanism of action involves the reduction of the nitro group by bacterial flavoproteins to form highly reactive electrophilic intermediates.[1] These intermediates then non-selectively attack bacterial ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death.[1] The furan ring acts as a critical scaffold, facilitating this bioactivation process.[1]

-

Furazolidone: Another important nitrofuran, furazolidone, has been used to treat bacterial and protozoal infections.[2]

The antimicrobial spectrum of furan derivatives extends to gram-positive and gram-negative bacteria, as well as some fungi and protozoa.[1][2]

Anticancer Activity

A growing body of research has highlighted the potential of furan-containing compounds as anticancer agents.[1] These molecules can exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, inhibition of key signaling enzymes, and disruption of the cell cycle.[1][8]

| Drug/Compound Class | Mechanism of Action | Therapeutic Target |

| Combretastatin A-4 Analogs | Tubulin polymerization inhibitors | Microtubules |

| Kinase Inhibitors | Inhibition of cell signaling pathways | Various kinases |

| Topoisomerase Inhibitors | DNA replication and repair inhibitors | Topoisomerase I/II |

Table 1: Examples of Furan-Containing Anticancer Agents and Their Mechanisms.

The development of novel furan derivatives continues to be an active area of cancer research, with a focus on improving potency, selectivity, and pharmacokinetic properties.[9]

Anti-inflammatory Activity

Furan-containing compounds have also demonstrated significant anti-inflammatory properties.[1][8] Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1] For instance, the furanone ring was an essential component of rofecoxib, a selective COX-2 inhibitor previously used to treat pain and inflammation.[1] The anti-inflammatory effects of furan derivatives are also attributed to their ability to scavenge free radicals and reduce oxidative stress, both of which play a crucial role in the pathogenesis of inflammatory diseases.[10]

Central Nervous System (CNS) Activity

The furan scaffold is present in a number of compounds that act on the central nervous system.[1] These derivatives have shown potential as antidepressants, anticonvulsants, and neuroprotective agents.[4][10] The neuroprotective effects of some furan-containing compounds are linked to their antioxidant and anti-inflammatory properties, which can help to mitigate the neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.[10]

Drug Discovery and Development: Challenges and Strategies

Despite the immense therapeutic potential of the furan scaffold, its application in drug discovery is not without its challenges. The primary concern is the metabolic instability of the furan ring and the potential for associated toxicity.

Metabolic Instability and Toxicity

The furan ring can undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive and potentially toxic metabolites.[11] The primary pathway of concern involves the epoxidation of the furan ring, followed by rearrangement to a highly reactive cis-enedialdehyde intermediate. This electrophilic species can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity, particularly hepatotoxicity.

Caption: Metabolic activation of the furan ring leading to toxicity.

This metabolic pathway represents a significant hurdle in the development of furan-containing drugs and necessitates careful evaluation of their metabolic profiles during preclinical development.

Strategies to Mitigate Toxicity

Medicinal chemists have developed several strategies to address the metabolic instability of the furan ring:

-

Steric Hindrance: Introducing bulky substituents near the furan ring can sterically hinder the approach of CYP enzymes, thereby reducing the rate of metabolic activation.

-

Electronic Modification: The introduction of electron-withdrawing groups onto the furan ring can decrease its electron density, making it less susceptible to oxidative metabolism.

-

Bioisosteric Replacement: In cases where the furan ring is not essential for pharmacological activity but contributes to toxicity, it can be replaced with other five-membered heterocyclic rings such as thiophene, pyrrole, or thiazole.[11][12] The choice of bioisostere depends on the specific structural and electronic requirements of the drug-target interaction.[12][13]

The successful application of these strategies can lead to the development of safer and more effective furan-based therapeutics.[9]

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of furan-containing compounds.

Synthesis: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.

Objective: To synthesize a substituted furan via the acid-catalyzed cyclization of a 1,4-diketone.

Materials:

-

1,4-Diketone (e.g., hexane-2,5-dione)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

-

Reagents and solvents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the 1,4-diketone (1.0 eq) in the anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-toluenesulfonic acid).

-

Reflux: Heat the reaction mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material is no longer observed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired furan derivative.

Causality: The acid catalyst protonates one of the carbonyl oxygens, which is then attacked by the enol form of the other carbonyl. The subsequent dehydration reaction is driven to completion by the removal of water via the Dean-Stark trap, leading to the formation of the aromatic furan ring.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Objective: To determine the in vitro cytotoxicity of a furan-containing compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (furan derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the furan-containing test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of positive and negative controls is essential for validating the assay results. A known cytotoxic drug can be used as a positive control, while the vehicle control serves as the negative control.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. biojournals.us [biojournals.us]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijabbr.com [ijabbr.com]

- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of the Novel Compound: Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

Authored for a Scientific Audience of Researchers and Drug Development Professionals

Abstract: The novel chemical entity, Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, represents an unexplored area of pharmacology. The absence of existing literature on this specific molecule necessitates a structured and hypothesis-driven approach to uncover its mechanism of action. This guide proposes a comprehensive research framework, leveraging the known biological activities of its core structural components: the furan moiety, a common pharmacophore in medicinal chemistry, and the benzylamine scaffold, known for its interactions with various neuroreceptors and enzymes. We will outline a logical progression of in silico, in vitro, and potential in vivo studies designed to identify its molecular targets, delineate its signaling pathways, and ultimately define its pharmacological profile.

Introduction: Deconstructing a Novel Chemical Entity for Mechanistic Insights

This compound is a unique conjugate of two biologically relevant pharmacophores. The furan ring is a five-membered aromatic heterocycle present in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The benzylamine scaffold is a foundational structure for many psychoactive compounds and enzyme inhibitors, largely due to the role of the amine group in forming key interactions with biological targets. The 2-methoxy substitution on the benzyl ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its binding affinity and selectivity for specific targets.

Given these structural alerts, we can formulate initial hypotheses regarding the potential mechanism of action of this compound. The compound's overall structure bears some resemblance to ligands for monoamine transporters and receptors, as well as certain enzyme inhibitors. Therefore, our investigation will commence with a broad screening approach, progressively narrowing down the focus based on empirical data.

In Silico Profiling: A Computational First-Pass to Predict Biological Activity

Prior to initiating wet-lab experiments, a robust in silico analysis can provide valuable, cost-effective insights into the potential pharmacodynamics and pharmacokinetics of this compound.

Physicochemical Property Prediction

A fundamental first step is to calculate key physicochemical properties to assess the compound's "drug-likeness" according to established frameworks like Lipinski's Rule of Five.

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Weight | (Calculated) | Influences absorption and distribution. |

| LogP | (Calculated) | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | (Calculated) | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | (Calculated) | Affects solubility and receptor binding. |

| Polar Surface Area | (Calculated) | Predicts transport properties. |

Target Prediction and Molecular Docking

Utilizing computational tools such as reverse docking and pharmacophore modeling, we can screen the structure of this compound against databases of known protein targets. This can generate a prioritized list of potential interacting proteins, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. Subsequent molecular docking studies can then simulate the binding of the compound to these high-priority targets, providing insights into potential binding modes and affinities.

In Vitro Characterization: From Broad Screening to Target Validation

The in vitro phase of the investigation is designed to empirically test the hypotheses generated from the in silico analysis and to identify and validate the primary molecular targets of this compound.

Initial Broad-Spectrum Screening

A high-throughput screening (HTS) approach against a diverse panel of receptors, enzymes, and ion channels is the most efficient method to broadly survey the compound's biological activity. A commercially available panel, such as the Eurofins SafetyScreen44 or a similar offering, can provide data on the compound's affinity for a wide range of targets at a fixed concentration (e.g., 10 µM). This will help to identify initial "hits" and flag potential off-target activities early in the discovery process.

Experimental Workflow: Target Identification and Validation

The following diagram outlines a logical workflow for progressing from initial screening to target validation.

Caption: A stepwise workflow for identifying and validating molecular targets.

Detailed Protocol: Radioligand Binding Assay for a Hypothetical GPCR Target

Assuming the initial screen identifies a significant interaction with a specific GPCR, a radioligand binding assay is a gold-standard method to determine the compound's binding affinity (Ki).

Objective: To determine the binding affinity of this compound for a hypothetical GPCR target (e.g., Dopamine Receptor D2).

Materials:

-

Cell membranes expressing the target GPCR.

-

A suitable radioligand with high affinity for the target (e.g., [3H]-Spiperone for D2 receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

This compound (test compound).

-

A known non-labeled ligand for the target to determine non-specific binding (e.g., Haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the serially diluted test compound.

-

For total binding wells, add only the buffer and radioligand.

-

For non-specific binding wells, add the buffer, radioligand, and a high concentration of the non-labeled ligand.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-